Product packaging for 3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol(Cat. No.:CAS No. 19186-33-5)

3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

Katalognummer: B1667592
CAS-Nummer: 19186-33-5
Molekulargewicht: 265.27 g/mol
InChI-Schlüssel: UGRNVLGKAGREKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Discovery and Natural Origin

Aristeromycin was first identified as a naturally occurring metabolite of the bacterium Streptomyces citricolor in 1967. acs.orguniversiteitleiden.nlmdpi.com Prior to its isolation from a natural source, the racemic form of a carbocyclic analog of adenosine (B11128), which would later be named aristeromycin, was synthesized and described in 1966. wikipedia.orgnih.gov This discovery marked the initial recognition of this class of compounds. mdpi.com

Classification as a Carbocyclic Nucleoside Analog

Aristeromycin is classified as a carbocyclic nucleoside analog. acs.orgwikipedia.org Unlike natural nucleosides, where a furanose sugar ring is linked to a nucleobase via a glycosidic bond involving an oxygen atom, aristeromycin features a carbocyclic (cyclopentyl) ring in place of the furanose sugar. mdpi.comwikipedia.org In aristeromycin, a methylene (B1212753) group replaces the oxygen atom of the furanose ring, and the nucleobase is attached to a simple alkyl carbon. wikipedia.org This structural modification results in increased chemical and metabolic stability compared to natural nucleosides, as it is resistant to cleavage by phosphorylases and hydrolases that target the glycosidic bond. mdpi.comwikipedia.orgmdpi.com Aristeromycin is specifically a carbocyclic analog of adenosine. wikipedia.orgplos.orgmedchemexpress.comresearchgate.net The stereochemistry of aristeromycin, with the (1R-(1α,2β,3β,4α)) configuration, is crucial for its biological activity. ontosight.ai

Overview of Research Significance in Biomedical Sciences

Aristeromycin has garnered significant research attention in biomedical sciences primarily due to its potent inhibitory activity against S-adenosylhomocysteine (SAH) hydrolase (AHCY). acs.orgnih.govplos.orgmedchemexpress.comontosight.airesearchgate.netnih.govgoogle.com SAH hydrolase is an enzyme critical for the regulation of cellular methylation processes, which are involved in numerous biological functions, including viral replication and cell growth. plos.orgontosight.aigoogle.com By inhibiting this enzyme, aristeromycin can interfere with these processes, leading to its investigation for potential therapeutic applications. ontosight.aigoogle.com Its structural similarity to adenosine allows it to be recognized by various enzymes and receptors, despite the carbocyclic modification. wikipedia.org Research into aristeromycin and its derivatives continues to explore their potential as antiviral and anticancer agents. researchgate.netgoogle.comcymitquimica.comsci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O3 B1667592 3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol CAS No. 19186-33-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRNVLGKAGREKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940824
Record name 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19186-33-5
Record name aristeromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Aristeromycin

Microbial Producers and Fermentation

Aristeromycin is produced by certain microorganisms through fermentation processes.

Streptomyces citricolor Involvement

Streptomyces citricolor has been identified as a producer of aristeromycin. asm.orgpsu.edujst.go.jpacs.orgnih.govresearchgate.netdsmz.de Early investigations into aristeromycin biosynthesis were conducted using the fermentation broth of Streptomyces citricolor. psu.edursc.org The aristeromycin gene cluster from Streptomyces citricolor NBRC 13005 has been identified, and a plausible biosynthetic pathway has been proposed. asm.orgnih.gov S. citricolor is also a producer of coformycin (B1669288). asm.orgnih.govresearchgate.netnih.govusda.gov

Discovery of New Producing Strains (e.g., Micromonospora haikouensis)

Beyond Streptomyces citricolor, new producing strains for aristeromycin have been discovered. Micromonospora haikouensis DSM 45626 is a new producer of both aristeromycin and coformycin. asm.orgnih.govresearchgate.netnih.govusda.gov Studies involving M. haikouensis have utilized target-directed genome mining approaches to elucidate the biosynthesis of these purine (B94841) nucleoside antibiotics. asm.orgnih.govresearchgate.netnih.govusda.gov The mac gene cluster in M. haikouensis is responsible for aristeromycin and coformycin biosynthesis. asm.org

Here is a table summarizing the microbial producers mentioned:

Microbial ProducerAristeromycin ProducerCoformycin Producer
Streptomyces citricolorYesYes
Micromonospora haikouensisYesYes

Precursor Incorporation and Carbon Skeleton Assembly

The formation of the aristeromycin structure involves the incorporation of specific precursors and the assembly of its unique carbocyclic ring.

D-Glucose as Carbocyclic Ring Precursor

D-glucose serves as the precursor for the carbocyclic ring of aristeromycin. asm.orgpsu.eduacs.orgnih.govresearchgate.netrsc.orgnih.govacs.orgtandfonline.com Investigations using labeled forms of D-glucose administered to Streptomyces citricolor have provided evidence for its intact incorporation into the aristeromycin structure. psu.edursc.org Specifically, the carbocyclic ring is created by C-C bond formation between C-2 and C-6 of D-glucose. psu.eduacs.org

Cyclopentenone Derivative Intermediacy

The biosynthetic pathway is thought to involve a process that includes oxidation of a hexose (B10828440) at C-4 or C-5, followed by a cyclization step presumed to lead to a cyclopentenone derivative. psu.edu This cyclopentenone derivative is considered an intermediate in the biosynthesis of aristeromycin. psu.edujst.go.jpnih.govresearchgate.netthieme-connect.comacs.org

Formation of Five-Membered Cyclitol Phosphate (B84403)

A key step in the biosynthesis is the formation of a five-membered cyclitol phosphate. asm.orgresearchgate.netnih.govnih.govfigshare.com The enzyme Ari2, a myo-inositol-1-phosphate synthase (MIPS) orthologue encoded in the aristeromycin biosynthetic gene cluster, catalyzes the formation of this five-membered cyclitol phosphate. nih.govnih.govfigshare.com This reaction utilizes D-fructose 6-phosphate (F6P) as a substrate and requires NAD+ as a cofactor. nih.govnih.gov The stereochemistry of this reaction involves the abstraction of the pro-R proton at C6 of F6P, followed by an aldol-type condensation to form the C-C bond. researchgate.netnih.gov

Here is a table summarizing the key precursors and intermediates in aristeromycin biosynthesis:

Role in BiosynthesisCompound NameSource/Derived From
PrecursorD-Glucose-
IntermediateCyclopentenone derivativeD-Glucose
IntermediateFive-membered cyclitol phosphateD-Fructose 6-phosphate

Purine Base Attachment Mechanisms

The mechanism by which the adenine (B156593) base is attached to the carbocyclic ring intermediate in aristeromycin biosynthesis has been a subject of study. Two potential routes have been considered: an adaptation of the purine salvage pathway and the stepwise assembly of the adenine ring. psu.edu

Adaptation of the Purine Salvage Pathway

One proposed mechanism for the attachment of the purine base involves an adaptation of the purine salvage pathway. psu.edu In canonical purine salvage pathways, pre-formed purine bases or nucleosides are recycled to form nucleotides. wikipedia.org In the context of aristeromycin biosynthesis, this adapted pathway would involve the reaction of a carbocyclic pyrophosphate intermediate with adenine to directly yield aristeromycin or aristeromycin 5'-monophosphate. psu.edu Early research provided some evidence supporting the operation of this salvage route in aristeromycin biosynthesis. psu.edu

Stepwise Assembly of the Adenine Ring

An alternative mechanism for purine base attachment is the stepwise assembly of the adenine ring directly onto the carbocyclic intermediate. psu.edu This process would be analogous to the de novo biosynthesis of the adenine ring in adenosine (B11128). psu.edursc.org In canonical purine biosynthesis, the purine ring is assembled on a ribose-5-phosphate (B1218738) scaffold through a series of enzymatic steps, ultimately leading to inosine (B1671953) monophosphate (IMP), which is then converted to adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). rsc.orgrsc.org In the stepwise assembly route for aristeromycin, the first committed step is thought to involve the conversion of a carbocyclic pyrophosphate intermediate into an amine triol. psu.edu Evidence for the intermediacy of such a compound in aristeromycin biosynthesis has been reported. psu.edu The operation of the salvage pathway does not preclude the possibility that the adenine ring can also be assembled in a stepwise fashion during aristeromycin biosynthesis. psu.edu

Enzymatic Catalysis and Biosynthetic Gene Clusters

The biosynthesis of aristeromycin is governed by specific enzymes encoded within biosynthetic gene clusters. In Streptomyces citricolor, a gene cluster spanning approximately 37.5 kb and containing 33 open reading frames has been identified as responsible for aristeromycin biosynthesis. nih.govresearchgate.netsecondarymetabolites.org In Micromonospora haikouensis, a 25.3 kb gene cluster is involved in the coordinated biosynthesis of aristeromycin and coformycin. asm.orgnih.gov

Myo-Inositol-1-Phosphate Synthase Orthologs (e.g., Ari2)

A key enzyme in the biosynthesis of the carbocyclic ring of aristeromycin is an ortholog of myo-inositol-1-phosphate synthase (MIPS), designated as Ari2 in Streptomyces citricolor. nih.govrsc.orgacs.org MIPS enzymes are typically involved in the formation of myo-inositol phosphate from glucose-6-phosphate in primary metabolism. nih.govrsc.org However, Ari2 catalyzes the formation of a novel five-membered cyclitol phosphate from D-fructose 6-phosphate (F6P) using NAD+ as a cofactor. nih.govresearchgate.netrsc.orgacs.org This reaction is a crucial step in generating the carbocyclic core of aristeromycin. nih.govrsc.org

Research has shown that Ari2 selectively recognizes F6P as a substrate and converts it to a five-membered C6-cyclitol phosphate through a mechanism similar to that of MIPS, involving oxidation, enolate intermediate formation, and aldol-type condensation. researchgate.netrsc.orgacs.org Stereochemical studies using isotopically labeled glucose and F6P have provided insights into the reaction mechanism catalyzed by Ari2. researchgate.netacs.org The crystal structure of Ari2 complexed with NAD+ reveals similarities in the active site and NAD+ recognition to MIPS, further supporting the shared catalytic mechanism despite the different substrate. acs.org

Phosphorylases (e.g., MacI, MacT)

Phosphorylases, specifically MacI and MacT, have been identified in the aristeromycin biosynthetic pathway in Micromonospora haikouensis. nih.govnih.govrsc.orgrsc.org These enzymes function as unusual phosphorylases and are involved in the tailoring assembly of aristeromycin and neplanocin A, a related carbocyclic nucleoside. nih.govnih.govrsc.orgrsc.org They catalyze an irreversible reaction. nih.govnih.govrsc.orgrsc.org Their proposed function includes generating adenine and facilitating the assembly of the nucleoside structure. rsc.orgrsc.org

Adenosine-Specific Deaminases (e.g., MacQ)

Adenosine-specific deaminases, such as MacQ found in Micromonospora haikouensis, also play a role in the coordinated biosynthesis of aristeromycin and coformycin. nih.govnih.govresearchgate.net MacQ is an adenosine-specific deaminase that is thought to help regulate the intracellular pools of adenosine, potentially by relieving the accumulation of "excess adenosine" in the producing cells. nih.govnih.gov This regulatory function is likely important for the efficient production of aristeromycin and coformycin. nih.govnih.gov

GMP Reductases (e.g., MacR)

Guanosine monophosphate reductase (GMPR) is an enzyme that catalyzes the irreversible, NADPH-dependent reductive deamination of guanosine monophosphate (GMP) to inosine monophosphate (IMP). wikipedia.orggenecards.org In the context of aristeromycin biosynthesis, an enzyme designated MacR has been identified and characterized as an NADPH-dependent GMP reductase. nih.govusda.govnih.gov

Initially annotated as an IMP dehydrogenase, MacR's true function as a GMP reductase was revealed through biochemical studies. nih.govusda.govnih.gov This enzyme is believed to play a salvage role, contributing to the efficient supply of the precursor pool required for aristeromycin biosynthesis. researchgate.netnih.govusda.govnih.gov While the precise regulatory mechanisms linking MacR activity directly to aristeromycin production are still being elucidated, its role in managing the balance of guanine (B1146940) nucleotides is considered important for optimizing the metabolic flux towards the synthesis of this antibiotic.

Coordinated Biosynthesis with Related Nucleoside Antibiotics (e.g., Neplanocin A, Coformycin)

Aristeromycin is often produced concomitantly with other purine nucleoside antibiotics, notably neplanocin A and coformycin, in certain actinomycete strains such as Micromonospora haikouensis and Streptomyces citricolor. nih.govusda.govnih.gov This co-production suggests a coordinated biosynthetic pathway. nih.govusda.gov

Research utilizing genome mining approaches has been instrumental in identifying gene clusters responsible for the biosynthesis of these antibiotic pairs. nih.govusda.govnih.gov For instance, the mac gene cluster in M. haikouensis has been linked to the biosynthesis of both aristeromycin and coformycin. nih.gov Similarly, S. citricolor possesses gene clusters (ari and com) that independently govern the biosynthesis of aristeromycin and coformycin, respectively, yet their co-occurrence in this organism points to a level of coordination. nih.gov

Biochemical studies have provided insights into the shared and distinct steps in the biosynthesis of these related compounds. For example, enzymes like MacI and MacT have been shown to function as unusual phosphorylases involved in the tailoring assembly of both neplanocin A and aristeromycin, catalyzing an irreversible reaction. nih.govusda.gov Furthermore, neplanocin A has been demonstrated to be a likely intermediate in the biosynthesis of aristeromycin, with an enzymatic reduction step converting neplanocin A to aristeromycin. researchgate.netjst.go.jpresearchgate.net

The coordinated biosynthesis of aristeromycin with compounds like neplanocin A and coformycin highlights a fine-tuned metabolic network in the producing organisms, potentially allowing for the efficient utilization of precursors and the production of multiple structurally related, biologically active molecules. nih.govusda.govnih.gov

Molecular Mechanisms of Action of Aristeromycin

S-Adenosylhomocysteine Hydrolase (AHCY/SAHH) Inhibition

AHCY is a ubiquitous enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and L-homocysteine. This reaction is crucial for maintaining a favorable ratio of S-adenosylmethionine (SAM) to SAH, which is essential for SAM-dependent methyltransferase activity. SAH is a potent product inhibitor of these methyltransferases. acs.orgbiorxiv.orgresearchgate.netnih.govcreative-proteomics.comfrontiersin.org

Characterization as a Potent and Competitive Inhibitor

Aristeromycin is characterized as a potent inhibitor of AHCY. medchemexpress.comnih.govmedchemexpress.comchemsrc.com Studies have reported low nanomolar IC50 values for Aristeromycin against AHCY. For instance, the IC50 value of Aristeromycin against AHCY is reported as 38.5 nM at a SAH concentration of 50 μM (approximately equal to the Km for SAH), and 271 nM at 1000 μM SAH. medchemexpress.comchemsrc.com Preincubation with Aristeromycin can further decrease the IC50 value, indicating a time-dependent component to its inhibition. medchemexpress.com The inhibitory activity of Aristeromycin and its analogs on AHCY has been demonstrated in various systems, including recombinant human and rat liver enzymes, as well as in cell lysates. nih.govacs.org The potency of Aristeromycin analogs in inhibiting AHCY can be influenced by structural modifications, such as the stereochemistry and presence of fluorine atoms at specific positions. acs.org

Irreversible Inhibition Mechanisms

Aristeromycin and certain of its analogs can act as irreversible inhibitors of AHCY through various mechanisms. Some studies suggest that certain vinyl fluoride (B91410) derivatives of Aristeromycin inactivate AHCY by directly reducing enzyme-bound NAD+ to NADH. acs.orgnih.gov This contrasts with mechanisms that might involve the generation of an intermediate like aristeromycin-5'-carboxaldehyde. acs.orgnih.gov Aristeromycin is described as a type I SAH hydrolase inhibitor, which acts through inactivation of the NAD+ cofactor. acs.org The inhibitory effect of type I inhibitors on catalytic activity can be reversed by the addition of excess NAD+. acs.orgresearchgate.net However, some irreversible inhibitors of AHCY form covalent bonds with amino acid residues in the active site, and this type of inhibition cannot be reversed by the addition of NAD+ or adenosine, or by dialysis. acs.orgresearchgate.net While Aristeromycin is primarily described as a type I inhibitor, the specific details of its irreversible interaction can involve complex mechanisms related to the enzyme's catalytic cycle which involves oxidation, deprotonation, elimination, Michael-type addition, and reduction steps. researchgate.net

Downstream Effects on Cellular Methylation Reactions and S-Adenosylhomocysteine (SAH) Accumulation

Inhibition of AHCY by Aristeromycin leads to a significant increase in intracellular SAH concentration. acs.orgbiorxiv.orgnih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net Since SAH is a potent product inhibitor of SAM-dependent methyltransferases, its accumulation directly inhibits these enzymes. acs.orgbiorxiv.orgnih.govcreative-proteomics.comresearchgate.netbiorxiv.orgoup.commdpi.com This inhibition of methyltransferases disrupts various cellular methylation reactions, which are essential for numerous biological processes, including DNA methylation, RNA methylation, and protein methylation (such as histone methylation). nih.govcreative-proteomics.comresearchgate.netmdpi.com The SAM:SAH ratio is considered a key indicator of the cell's methylation capacity, and AHCY inhibition by Aristeromycin leads to a decrease in this ratio, correlating with a reduction in methylation potential. nih.govcreative-proteomics.com The sensitivity of different methyltransferases to SAH accumulation can vary, leading to differential effects on various methylation processes upon AHCY inhibition. nih.gov

Perturbation of Homocysteine and Adenosine Metabolism

As AHCY catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine, its inhibition by Aristeromycin prevents the metabolic conversion of SAH, leading to decreased intracellular levels of both homocysteine and adenosine. biorxiv.orgfrontiersin.orgnih.govbiorxiv.orgbiorxiv.orgbevital.no Homocysteine is a crucial intermediate in the methionine cycle and is a precursor for the synthesis of methionine and cysteine. researchgate.netnih.govfrontiersin.orgbevital.no Adenosine is a component of ATP and is involved in various signaling pathways. frontiersin.orgnih.gov The depletion of homocysteine and adenosine can have significant consequences for cellular metabolism and function, impacting pathways beyond just methylation. biorxiv.orgnih.govfrontiersin.orgbiorxiv.orgbevital.no Studies have shown that the egress of homocysteine from cells is profoundly inhibited by AHCY inhibitors like 3-deazaaristeromycin. bevital.no

Inhibition of Other Cellular Enzymes and Processes

While AHCY is the primary target, some derivatives of Aristeromycin have been shown to affect other enzymes.

Adenosylmethionine Decarboxylase Inhibition

3-Deaza-(+/-)aristeromycin, a derivative of Aristeromycin, has been shown to inhibit the activity of adenosylmethionine decarboxylase (SAMDC). nih.gov SAMDC is a key enzyme in the polyamine biosynthesis pathway, catalyzing the conversion of SAM to decarboxylated SAM (dcSAM), which is necessary for the synthesis of spermidine (B129725) and spermine (B22157). patsnap.com Inhibition of SAMDC perturbs polyamine metabolism, leading to decreased levels of spermidine and spermine and an increase in putrescine. nih.govnih.gov This disruption in polyamine balance can affect cell growth and proliferation. patsnap.comnih.gov While this finding is specifically for a derivative, it highlights the potential for Aristeromycin-related compounds to interact with other enzymes in related metabolic pathways.

Abl Function Inhibition

Aristeromycin has been identified as a compound that induces normal morphology in v-ablts-NIH3T3 cells and erythroid differentiation in Abl-expressing human chronic myelogenous leukemia K562 cells nih.govnih.gov. While initially isolated as an apparent Abl function inhibitor, studies showed that Aristeromycin did not directly affect the amount of Abl protein or its associated tyrosine kinase activity in these cell lines nih.gov. Instead, its inhibitory effect on Abl functions is suggested to be indirect, possibly through the inhibition of biological methylations nih.gov. The Abl protein is a non-receptor tyrosine kinase involved in numerous cellular processes, including differentiation and proliferation, and its dysregulation is implicated in diseases like chronic myeloid leukemia (CML) researchgate.net.

Modulation of Intracellular Signaling Pathways

Aristeromycin influences cellular behavior by modulating various intracellular signaling pathways, leading to effects such as differentiation and apoptosis.

Induction of Cellular Differentiation (e.g., Erythroid Differentiation in K562 Cells)

Aristeromycin is known to induce cellular differentiation. Notably, it has been shown to induce erythroid differentiation in human chronic myelogenous leukemia K562 cells nih.govnih.gov. This induction of differentiation in K562 cells by Aristeromycin is linked to its activity as a potent inhibitor of S-adenosylhomocysteine hydrolase, which in turn inhibits methylation reactions in the cell nih.govnih.gov. The degree of S-adenosylhomocysteine hydrolase inhibition by Aristeromycin analogues has been observed to parallel their activity in inducing erythroid differentiation nih.gov.

Induction of Apoptosis in Neoplastic Cells

Aristeromycin has been studied for its ability to induce apoptosis in neoplastic cells nih.gov. This effect is part of its broader impact on cellular signaling pathways that can lead to programmed cell death in cancer cells nih.gov.

Regulation of Oncogenic Gene Expression (e.g., EZH2 via miR-26a Induction)

Aristeromycin has been shown to regulate the expression of oncogenic genes, particularly through its influence on microRNAs. Aristeromycin treatment has been found to upregulate the expression of miR-26a in certain cancer cell lines, such as LNCaP-hr prostate cancer cells nih.govresearchgate.net. MiR-26a is recognized as a tumor suppressor microRNA that can regulate the expression of Enhancer of Zeste Homolog 2 (EZH2) nih.govnih.govnih.govfrontiersin.orgijbs.com. EZH2 is a key component of the Polycomb repressive complex 2 (PRC2) and plays a significant role in epigenetic silencing of target genes through histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) guidetopharmacology.orge-crt.orgmdpi.com. EZH2 is frequently overexpressed in various cancers and is associated with tumorigenesis and cancer progression guidetopharmacology.orge-crt.orgmdpi.comoncotarget.com. Studies have demonstrated that miR-26a can bind to the 3'-untranslated region (3'-UTR) of EZH2 mRNA, leading to decreased EZH2 expression nih.govfrontiersin.org. Therefore, Aristeromycin's induction of miR-26a can result in the downregulation of oncogenic EZH2, contributing to its anti-proliferative effects nih.gov.

Interactions with Calcium Signaling (e.g., Cyclic Aristeromycin Diphosphoribose)

Calcium signaling is a fundamental signal transduction mechanism in both animal and plant cells, playing a critical role in various cellular processes, including immune responses. frontiersin.org Cyclic adenosine diphosphoribose (cADPR), a metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), is a known second messenger involved in mobilizing intracellular calcium, primarily by stimulating ryanodine (B192298) receptors. frontiersin.orgmdpi.comacs.org

Cyclic aristeromycin diphosphoribose, a carbocyclic analogue of cADPR, has been synthesized and investigated for its calcium-releasing properties. nih.gov Studies in sea urchin egg homogenates have shown that cyclic aristeromycin diphosphoribose can mimic the calcium-mobilizing activity of cADPR. nih.gov While cyclic aristeromycin diphosphosphoribose exhibits a calcium release profile similar to that of cADPR, it demonstrates significantly slower degradation. nih.gov This enhanced metabolic stability suggests that cyclic aristeromycin diphosphosphoribose could serve as a valuable tool for studying the activities of cADPR. nih.gov

Data on the calcium-releasing properties of cyclic aristeromycin diphosphosphoribose compared to cADPR:

CompoundEC50 (Calcium Release in Sea Urchin Egg Homogenates)Half-life (Degradation)
Cyclic Adenosine Diphosphoribose30 nM15 min
Cyclic Aristeromycin Diphosphoribose80 nM170 min

This data indicates that although cyclic aristeromycin diphosphosphoribose is slightly less potent in terms of the concentration required for half-maximal calcium release (higher EC50), its substantially longer half-life suggests a more sustained effect due to slower degradation. nih.gov

Antiviral Mechanism Hypotheses

Aristeromycin and its derivatives have demonstrated antiviral activity against a range of RNA viruses. acs.orgacs.orgnih.govnih.gov The proposed antiviral mechanisms are varied and may involve targeting both viral and host cellular processes.

Inhibition of Viral RNA Synthesis

One hypothesized mechanism for the antiviral activity of aristeromycin and its analogues is the inhibition of viral RNA synthesis. cymitquimica.com As a nucleoside analogue, aristeromycin can potentially interfere with the process by which viruses replicate their RNA genomes. cymitquimica.comacs.org This interference can occur if the modified nucleoside is taken up by the cell, converted to its triphosphate form by cellular kinases, and then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain during synthesis. acs.org Incorporation of the analogue can lead to chain termination or the introduction of errors, thereby disrupting viral replication. acs.org

Direct or Indirect Targeting of Viral RNA-Dependent RNA Polymerase (RdRp)

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viral genomes, and it is a significant target for antiviral drug development. researchgate.netmdpi.comresearchgate.net Aristeromycin derivatives have been designed as potential dual-target antiviral compounds aimed at inhibiting viral RdRp. acs.orgacs.orgnih.govnih.gov

Some aristeromycin analogues are designed to directly target viral RdRp activity. biorxiv.org These modified nucleoside triphosphates can compete with natural NTPs and potentially be incorporated into the viral RNA by the RdRp, leading to chain termination or other detrimental effects on RNA synthesis. acs.org

Alternatively, the targeting of viral RdRp by aristeromycin derivatives may occur indirectly. biorxiv.org Studies with 6′-fluorinated aristeromycins, for example, were designed with the aim of inhibiting viral RdRp, among other targets. acs.orgacs.orgnih.govnih.gov While some studies suggested that the antiviral activity of certain analogues might be primarily due to effects on host enzymes rather than direct RdRp inhibition, the potential for aristeromycin derivatives to target RdRp, either directly or indirectly, remains a key area of investigation. acs.orgacs.orguniversiteitleiden.nl

Research on 6′,6′-difluoro-aristeromycin (DFA), an aristeromycin derivative, showed potent inhibition of MERS-CoV replication. biorxiv.orgbiorxiv.org Passaging the virus in the presence of DFA led to the selection of resistant viral populations with mutations in viral nonstructural proteins, including the RNA polymerase subunit (nsp12), which forms the enzymatic core of the RdRp complex. biorxiv.orgbiorxiv.orgbiorxiv.org This observation supports the hypothesis that viral RdRp is a target, either directly or indirectly, for the antiviral activity of such aristeromycin derivatives. biorxiv.orgbiorxiv.org

Interference with Viral RNA Capping and Methylation

Viral mRNA capping and methylation are essential processes for the stability, translation, and immune evasion of viral RNA. biorxiv.orgnih.gov Many viruses utilize viral or cellular enzymes for these modifications. biorxiv.orgnih.gov S-adenosyl-L-methionine (SAM) is a common methyl donor used by viral methyltransferases involved in capping. biorxiv.org S-adenosyl-homocysteine (SAH) is produced upon the transfer of a methyl group from SAM, and accumulation of SAH can inhibit SAM-dependent methyltransferases through product inhibition. biorxiv.org

Aristeromycin is a known inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AdoHcyase), an enzyme that catalyzes the reversible conversion of SAH to adenosine and L-homocysteine. biorxiv.orgacs.orgnih.govuniversiteitleiden.nlontosight.aiplos.org By inhibiting SAH hydrolase, aristeromycin and its derivatives can lead to an increase in intracellular SAH concentrations. biorxiv.orgacs.orgontosight.aiplos.org This accumulation of SAH can indirectly interfere with viral RNA methylation by inhibiting SAM-dependent methyltransferases, including those involved in viral mRNA capping, such as the coronavirus nsp14 and nsp16 methyltransferases. biorxiv.orgacs.orgbiorxiv.org

Studies with aristeromycin derivatives, particularly 6′-fluorinated analogues, have demonstrated that inhibition of SAH hydrolase correlates with antiviral activity against RNA viruses. acs.orgnih.govnih.govuniversiteitleiden.nl This suggests that the interference with viral RNA capping and methylation, mediated by SAH hydrolase inhibition, is a significant mechanism contributing to the antiviral effects of these compounds. acs.orguniversiteitleiden.nl

Amelioration of Disease by Blunting Host Response

Beyond directly targeting viral processes, some aristeromycin derivatives may also ameliorate disease by modulating the host response to infection. plos.orgusu.edu An overzealous or dysregulated host immune response can contribute to the pathogenesis and severity of viral diseases. usu.educollinsdictionary.com

Research on MY-24, a 5′-homoaristeromycin analogue, in a mouse model of Tacaribe virus (TCRV) infection, provided insights into this potential mechanism. plos.orgusu.edu Despite not significantly reducing viral titers, MY-24 consistently protected mice from lethal challenge. plos.orgusu.edu This observation led to the hypothesis that the beneficial effect of MY-24 might be due to the amelioration of pathogenesis related to an excessive host response, potentially by reducing hypercytokinemia and limiting vascular leak. usu.edu

While aristeromycin itself has shown cytotoxicity that limited its clinical development, derivatives like MY-24 were found to be less toxic and well-tolerated in animal models. plos.orgusu.edu This suggests that modifications to the aristeromycin structure can potentially separate the desired host response modulation effects from the cytotoxic effects. plos.orgusu.edu Modulating the host immune response to blunt the detrimental effects of infection, without necessarily eliminating the virus entirely, represents a potential therapeutic strategy for viral diseases. usu.edumdpi.com

Synthesis and Derivatization Strategies of Aristeromycin Analogs

Total Synthesis Methodologies

The total synthesis of aristeromycin has been achieved through different strategies, aiming for both racemic mixtures and enantiomerically pure compounds.

The first synthesis of racemic aristeromycin was reported by Clayton and co-workers nih.govacs.orgacs.org. Subsequent racemic syntheses have also been developed capes.gov.br. These approaches typically involve the construction of the carbocyclic ring and the subsequent attachment of the purine (B94841) base.

Given that the biological activity of aristeromycin is generally attributed to the (-)-enantiomer (the D-isomer), significant efforts have been directed towards asymmetric and enantioselective synthesis nih.govacs.orgthieme-connect.comacs.orgfigshare.comnih.govrsc.orgrsc.orgacs.orgacs.orgthieme-connect.com. Enantioselective routes often utilize chiral starting materials, asymmetric reactions, or enzymatic transformations to control the stereochemistry of the cyclopentane (B165970) ring. For instance, D-Fructose has been used as a chiral pool starting material for the stereoselective total synthesis of (+)-neplanocin A, which can be converted to (+)-aristeromycin eurekaselect.com. Enzymatic procedures, such as those employing Pseudomonas fluorescens lipase (B570770) (PFL), have also been utilized for the enantioselective synthesis of (-)-aristeromycin through asymmetric hydrolysis or transesterification of meso-compounds rsc.org. Another enantioselective approach involves the asymmetric Diels-Alder reaction to construct a key intermediate rsc.orgoup.comoup.com.

Several key synthetic steps and intermediates are recurrent in the synthesis of aristeromycin and its analogs. Electrophilic fluorination is a crucial step, particularly in the synthesis of fluorinated aristeromycin analogs nih.govthieme-connect.comacs.orgfigshare.combrynmawr.eduresearchgate.netresearchgate.net. This reaction is often performed on silyl (B83357) enol ethers using fluorinating reagents like Selectfluor to introduce fluorine atoms at specific positions on the carbocyclic ring nih.govthieme-connect.comacs.orgfigshare.comresearchgate.net. Stereoselective electrophilic fluorination has been employed in the asymmetric synthesis of (-)-6'-β-fluoro-aristeromycin acs.orgfigshare.comresearchgate.netresearchgate.net.

While the provided search results mention Diels-Alder reactions in the context of asymmetric synthesis of aristeromycin intermediates rsc.orgoup.comoup.com, specific details about a "Nitroso Diels-Alder Reaction" were not prominently featured in the search snippets. However, Diels-Alder reactions in general are used to construct the carbocyclic core.

Other key steps include Michael reactions to form cyclopentenone intermediates researchgate.netresearchgate.net, ring-closing metathesis (RCM) eurekaselect.comresearchgate.net, dihydroxylation of cyclopentene (B43876) derivatives nih.gov, and purine base build-up approaches involving the reaction of cyclopentane intermediates with purine derivatives acs.orgacs.orgfigshare.com. Intermediates such as azido (B1232118) derivatives and protected cyclopentanetriols are commonly used nih.govacs.orgacs.orgnih.gov.

Asymmetric Syntheses and Enantioselective Approaches

Structural Modifications for Analog Design

Structural modifications of aristeromycin have been pursued to develop analogs with improved properties, such as reduced cytotoxicity or altered antiviral spectrum. These modifications often focus on the carbocyclic ring and the substituents attached to it.

Modifications to the carbocyclic ring itself have led to various aristeromycin analogs. 5'-Noraristeromycin, which lacks the hydroxymethyl group at the 5'-position, has been synthesized and shown to be a potent inhibitor of SAH hydrolase with antiviral activity against several viruses, including human cytomegalovirus nih.govpsu.edutandfonline.comnih.gov. Racemic 5'-noraristeromycin has been prepared from a cyclopentanetriol derivative nih.gov. Enantioselective syntheses of 5'-noraristeromycin have also been developed, sometimes utilizing enzymatic kinetic resolution psu.edutandfonline.com.

While the search results mention bicyclo[3.1.0]hexane derivatives in the context of fluorinated compounds, a specific template based on bicyclo[3.1.0]hexane for aristeromycin analogs was not detailed in the provided snippets. However, the modification of the carbocyclic ring structure is a general strategy for analog design.

Substitutions, particularly fluorination, at the 6'-position of the carbocyclic ring have been extensively explored nih.govacs.orgthieme-connect.comacs.orgfigshare.combrynmawr.eduresearchgate.netresearchgate.netuniversiteitleiden.nl. The introduction of fluorine at this position has been shown to enhance the inhibition of SAH hydrolase and improve activity against RNA viruses nih.govthieme-connect.comresearchgate.net.

Syntheses of both 6'-fluoro-aristeromycin and 6',6'-difluoro-aristeromycin have been reported nih.govacs.orgthieme-connect.com. Stereoselective electrophilic fluorination is a key method for introducing fluorine at the 6'-position acs.orgfigshare.comresearchgate.netresearchgate.net. For example, (-)-6'-β-fluoro-aristeromycin has been synthesized via stereoselective electrophilic fluorination of a silyl enol ether intermediate acs.orgfigshare.comresearchgate.net. The synthesis of 6',6'-difluoroaristeromycin has also been achieved, and this analog has shown potent antiviral effects nih.govthieme-connect.com.

The synthesis of 6'-fluorinated aristeromycin analogs often involves the preparation of fluorinated cyclopentane intermediates, which are then coupled with the purine base nih.govacs.org.

Detailed research findings on the synthesis of 6'-fluorinated analogs include the use of specific intermediates and reaction conditions. For instance, the synthesis of 6'-fluorinated aristeromycin analogues has been reported starting from fluorinated cyclopentane derivatives, which are treated with triflic anhydride (B1165640) and sodium azide (B81097) to yield azido derivatives, followed by hydrogenation to give amino derivatives for the base coupling step nih.govacs.org.

Here is a summary of some fluorinated aristeromycin analogs and their synthesis:

AnalogSynthesis Method HighlightsKey Fluorination StepSource Index
(-)-6'-β-Fluoro-aristeromycinAsymmetric synthesis, purine base build-upStereoselective electrophilic fluorination of silyl enol ether acs.orgfigshare.comresearchgate.netresearchgate.net
6'-Fluorinated analogsSynthesis from fluorinated cyclopentane intermediatesElectrophilic fluorination with Selectfluor nih.govacs.orgthieme-connect.com
6',6'-DifluoroaristeromycinSynthesis from difluorinated cyclopentane intermediateNot explicitly detailed in snippets, but involves fluorine introduction nih.govthieme-connect.com

The synthesis of 5'-noraristeromycin involved a three-step preparation from a cyclopentanetriol derivative nih.gov.

Here is a table summarizing the synthesis of 5'-noraristeromycin:

AnalogStarting MaterialKey StepsSource Index
(+/-)-5'-Noraristeromycin(+/-)-(1α, 2β, 3β, 4α)-4-amino-1,2,3-cyclopentanetriol derivativeThree steps, including reaction with a purine base precursor (implied) nih.gov
(-)-5'-NoraristeromycinCyclopentadiene or cis-3,5-cyclopentenediol diacetateEnzyme-catalysed kinetic resolution, reaction with purine base psu.edutandfonline.com

Modifications of the Purine Base (e.g., 2-Modified Aristeromycins)

Modifications to the purine base of aristeromycin can significantly impact their interaction with target enzymes like SAH hydrolase and potentially broaden their biological spectrum. Research has explored modifications at various positions of the adenine (B156593) base. For instance, the synthesis of 2-modified aristeromycins and their analogs has been investigated, particularly in the context of developing potent inhibitors against enzymes such as Plasmodium falciparum SAH hydrolase ucsd.eduidrblab.netgoogle.comhuji.ac.il.

Studies have reported synthetic routes to introduce different functional groups at the 2-position of the purine ring in aristeromycin analogs. These modifications can lead to altered binding affinities and potentially improved selectivity towards specific enzymes or biological targets.

Stereochemical Reversal (e.g., Alpha-Stereoisomers)

The stereochemistry of nucleoside analogs plays a critical role in their biological activity and interaction with cellular machinery. Aristeromycin possesses a β-configuration at the anomeric center, analogous to natural nucleosides. Stereochemical reversal, leading to the synthesis of α-stereoisomers, represents a strategy to explore how altering the spatial arrangement of the carbocyclic ring relative to the purine base affects biological properties science.govnih.gov.

The synthesis of α-stereoisomers of aristeromycin-based analogs has been reported science.govnih.gov. This involves inverting the stereochemistry at the 4'-position of the carbocyclic ring science.govnih.gov. For example, a stereoselective reduction of a neplanocin sugar derivative has been utilized to achieve the desired α-configuration science.govnih.gov. Such α-analogs can exhibit different biological activities compared to their natural β-counterparts science.govnih.gov. Single crystal X-ray diffraction analysis has been employed to confirm the stereoselective formation and the resulting conformation of these α-analogs science.govnih.gov.

Prodrug Design and Synthesis

One of the challenges in the therapeutic application of nucleoside analogs like aristeromycin is their cellular uptake and efficient conversion to the active phosphorylated forms mdpi.combiorxiv.org. Prodrug strategies are employed to overcome these limitations by transiently masking polar groups, improving membrane permeability, and facilitating intracellular activation mdpi.combiorxiv.org.

Phosphoramidate (B1195095) prodrugs, often referred to as ProTides, are a widely used strategy to enhance the delivery of nucleoside monophosphates into cells mdpi.com. This approach bypasses the initial, often rate-limiting, phosphorylation step catalyzed by cellular kinases universiteitleiden.nlbiorxiv.orgacs.org.

In the context of aristeromycin analogs, phosphoramidate prodrugs have been synthesized to improve their antiviral activity nih.govthieme-connect.comuniversiteitleiden.nlresearchgate.netbiorxiv.orgacs.orgsnu.ac.kr. This involves attaching a phosphoramidate moiety to the 5'-hydroxyl group of the carbocyclic ring biorxiv.orgacs.org. The design is based on the principle that the phosphoramidate group is neutral, facilitating passive diffusion across cell membranes mdpi.com. Once inside the cell, the prodrug undergoes enzymatic cleavage to release the active nucleoside monophosphate mdpi.com.

Studies have described the synthesis of phosphoramidate prodrugs derived from modified aristeromycin analogs, such as 6'-fluorinated derivatives nih.govthieme-connect.comuniversiteitleiden.nlresearchgate.netbiorxiv.orgacs.orgsnu.ac.kr. These prodrugs are designed to potentially target viral RNA-dependent RNA polymerase (RdRp) and/or inhibit host SAH hydrolase nih.govthieme-connect.comuniversiteitleiden.nlsnu.ac.kr. While some phosphoramidate prodrugs of aristeromycin analogs have shown potent antiviral activity, in some cases, the prodrug has been observed to be less active than the parent nucleoside analog in cell-based assays, highlighting the complexity of prodrug design and activation biorxiv.org.

Preclinical Biological Activity of Aristeromycin and Its Analogs

In Vitro Antiviral Spectrum and Potency

Aristeromycin and its analogs have demonstrated in vitro antiviral activity against a range of RNA and DNA viruses.

Activity against RNA Viruses

Studies have investigated the effects of aristeromycin and its fluorinated analogs against several RNA viruses, including coronaviruses, alphaviruses, arenaviruses, and others.

Fluorinated aristeromycin analogs, such as 6′,6′-difluoro-aristeromycin, have shown potent antiviral effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) in cell culture models. The 6′,6′-difluoro analog displayed submicromolar activity against SARS-CoV (EC₅₀ 0.5 μM) and MERS-CoV (EC₅₀ 0.2 μM) nih.gov. Structure-activity relationship studies suggested that an adenin-1-yl ring and two fluorine atoms were important for anti-SARS-CoV activity nih.gov. 6′,6′-difluoro-aristeromycin also exhibited antiviral activity against Chikungunya virus (CHIKV) and Zika virus (ZIKV) nih.govresearchgate.net. However, regular 6′-β-fluoro-aristeromycin was reported as inactive against CHIKV nih.gov.

Another analog, 6′-β-fluoro-homoaristeromycin, demonstrated potent antiviral activity against CHIKV with an EC₅₀ of 0.12 μM, without significant cytotoxicity up to 250 μM nih.govresearchgate.net. This analog's activity against CHIKV was specific, as it did not inhibit other RNA viruses tested, such as SARS-CoV, MERS-CoV, and ZIKV nih.govresearchgate.net.

5′-Noraristeromycin has shown pronounced antiviral activity against a panel of viruses, including the negative-strand RNA viruses vesicular stomatitis virus, parainfluenza virus type 3, and measles virus, as well as the double-stranded RNA virus reovirus type 1 nih.gov. It also exhibited activity against the arenaviruses Junin and Tacaribe nih.gov. Neplanocin A, another carbocyclic adenosine (B11128) analog, has also been reported to inhibit the multiplication of parainfluenza virus type 3 and reovirus type 1 in vitro researchgate.netactanaturae.ru.

Table 1 summarizes some of the reported in vitro antiviral activities of aristeromycin analogs against RNA viruses.

CompoundVirusCell Line(s)EC₅₀ (μM)Reference
6′,6′-Difluoro-aristeromycinSARS-CoV0.5 nih.gov
6′,6′-Difluoro-aristeromycinMERS-CoV0.2 nih.gov
6′-β-fluoro-homoaristeromycinCHIKVVeroE60.12 nih.govresearchgate.net
5′-NoraristeromycinVaccinia virusMarked nih.gov
5′-NoraristeromycinVSVMarked nih.gov
5′-NoraristeromycinParainfluenza-3Marked nih.gov
5′-NoraristeromycinMeasles virusMarked nih.gov
5′-NoraristeromycinReovirus-1Marked nih.gov
5′-NoraristeromycinJunin virusMarked nih.gov
5′-NoraristeromycinTacaribe virusMarked nih.gov
Neplanocin AParainfluenza-3Human embryonic lung cellsEffective actanaturae.ru
Neplanocin AReovirus-1Vero cellsEffective actanaturae.ru

Note: "Marked" and "Effective" indicate reported activity without specific EC₅₀ values in the provided snippets.

Activity against DNA Viruses

Aristeromycin and its derivatives have also shown activity against certain DNA viruses. Aristeromycin and its modified derivatives are reported as antiviral agents against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) nih.gov. They are also active against Vaccinia Virus nih.gov.

5′-Noraristeromycin exhibited marked antiviral activity against Vaccinia virus and human cytomegalovirus (HCMV) nih.gov. Neplanocin A was also found to be particularly effective in inhibiting the multiplication of Vaccinia virus in vitro researchgate.netactanaturae.ru.

Table 2 summarizes some of the reported in vitro antiviral activities of aristeromycin and its analogs against DNA viruses.

CompoundVirusCell Line(s)ActivityReference
AristeromycinHSVActive nih.gov
AristeromycinVZVActive nih.gov
AristeromycinVaccinia VirusActive nih.gov
5′-NoraristeromycinVaccinia VirusMarked nih.gov
5′-NoraristeromycinHCMVMarked nih.gov
Neplanocin AVaccinia VirusMurine L-929 cellsEffective researchgate.netactanaturae.ru

Note: "Active," "Marked," and "Effective" indicate reported activity without specific EC₅₀ values in the provided snippets.

Effects on Viral Replication Cycle Stages

Time-of-addition assays have been employed to investigate the stage of the viral replication cycle inhibited by aristeromycin analogs. For 6′,6′-difluoro-aristeromycin against MERS-CoV, time-of-addition assays indicated that the compound reduced viral progeny production when cells were treated prior to, at the time of, or within a few hours after infection researchgate.net. This suggests that 6′,6′-difluoro-aristeromycin interferes with an early stage of MERS-CoV replication researchgate.net. Similarly, time-of-addition experiments with 6′-fluoro-homoneplanocin A against CHIKV and Semliki Forest Virus (SFV) suggested that this analog inhibits early steps in their replication cycles. Pretreatment of cells with 6′-fluoro-homoneplanocin A resulted in a strong reduction of infectious progeny for both CHIKV and SFV.

In Vitro Anticancer and Antiproliferative Activities

Aristeromycin and its analogs have also demonstrated in vitro anticancer and antiproliferative activities against various cancer cell lines.

Activity against Leukemia Cell Lines

5′-Noraristeromycin has shown pronounced cytotoxic activity against human leukemia cell lines, including Jurkat, K562, and THP-1 cells researchgate.net. Significant cytotoxicity was observed at concentrations below 1 μM researchgate.net. The half-maximal inhibitory concentrations (IC₅₀) for 5′-noraristeromycin against these cell lines were reported researchgate.net.

Table 3 shows the IC₅₀ values of 5′-noraristeromycin against tested leukemia cell lines.

CompoundCell LineIC₅₀ (μM)Reference
5′-NoraristeromycinJurkat~7.3 researchgate.net
5′-NoraristeromycinK562~1.3 or ~1.7 researchgate.net
5′-NoraristeromycinTHP-1~3.7 researchgate.net

Note: One source reported the IC₅₀ for K562 as ~1.7 μM, while others reported ~1.3 μM. Both values are included as reported.

Activity against Chondrosarcoma Cells

Preclinical studies have investigated the activity of Aristeromycin and other adenosine analogs against chondrosarcoma cells. Chondrosarcoma is a type of bone cancer known for its resistance to conventional chemotherapy and radiotherapy, highlighting the need for novel therapeutic approaches. researchgate.netmdpi.com Research has shown that Aristeromycin can significantly reduce cell viability in chondrosarcoma cell lines in vitro. researchgate.net Morphological changes, such as reduced cell density and cell shrinkage, have been observed in chondrosarcoma cells treated with Aristeromycin at micromolar concentrations. researchgate.net While other adenosine analogs like cladribine (B1669150) and clofarabine (B1669196) have shown potent efficacy in inducing apoptosis and inhibiting cell growth in both 2D and 3D chondrosarcoma models, Aristeromycin's activity in this context has also been noted as part of broader investigations into adenosine analogs for chondrosarcoma therapy. researchgate.netresearchgate.net

Antiparasitic Activity

Aristeromycin and its analogs have also been explored for their antiparasitic properties, particularly against Plasmodium falciparum, the parasite responsible for malaria.

Inhibition of Plasmodium falciparum S-Adenosyl-L-Homocysteine Hydrolase

A key mechanism underlying the antiparasitic activity of Aristeromycin and its analogs against Plasmodium falciparum is the inhibition of the parasite's S-adenosyl-L-homocysteine hydrolase (PfSAHH). nih.govnih.govhuji.ac.il PfSAHH is essential for the parasite's survival, making it an attractive pharmacological target. nih.govresearchgate.net Studies have demonstrated that Aristeromycin derivatives can exhibit strong inhibitory activity against PfSAHH. nih.gov For instance, 2-fluoroaristeromycin has shown potent and selective inhibitory activity against PfSAHH. nih.gov Analogs of 3-deaza-adenosine, including neplanocin A and 3-deaza-(±)-aristeromycin (DZAri), have also been identified as potent inhibitors of PfSAHH enzyme activity, correlating with their ability to inhibit the in vitro growth of P. falciparum parasites. nih.govresearchgate.net The differential interaction with nucleoside analogs between human SAHH and PfSAHH, potentially due to subtle differences in the active site, suggests a basis for developing selective inhibitors targeting the parasite enzyme. nih.gov

Enzyme Inhibition Kinetics and Selectivity

The biological activities of Aristeromycin are closely linked to its interaction with AHCY. Understanding the kinetics and selectivity of this inhibition is crucial.

Determination of IC50 and k2/Ki Values for AHCY/SAHH

Aristeromycin is recognized as a potent inhibitor of AHCY. medchemexpress.combiorxiv.org The inhibitory potency is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the rate of enzyme inactivation (k2/Ki) for mechanism-based inhibitors. Aristeromycin has been reported to have IC50 values in the nanomolar range for AHCY. For example, an IC50 of 38.5 nM was reported at 50 μM SAH, decreasing to 12.7 nM with 60 minutes of preincubation at the same SAH concentration. medchemexpress.com

Mechanism-based inhibitors, such as certain Aristeromycin analogs, can form covalent adducts with the enzyme, leading to irreversible inactivation. nih.gov For instance, (4'S)- and (4'R)-aristeromycin-5'-carboxaldehydes have been identified as potent type-I mechanism-based inhibitors of AdoHcy hydrolase with reported k2/Ki values of 4.4 x 10^6 M^-1min^-1 and 8.2 x 10^4 M^-1min^-1, respectively. nih.gov These values reflect the efficiency of the inhibitor in inactivating the enzyme.

Data on the IC50 and k2/Ki values for Aristeromycin and some analogs against AHCY/SAHH are summarized in the table below:

CompoundTarget EnzymeIC50 (nM)k2/Ki (M⁻¹min⁻¹)NotesSource
AristeromycinAHCY38.5-At 50 μM SAH medchemexpress.com
AristeromycinAHCY12.7-At 50 μM SAH with 60 min preincubation medchemexpress.com
(4'S)-aristeromycin-5'-carboxaldehydeAdoHcy hydrolase-4.4 x 10⁶Type-I mechanism-based inhibitor nih.gov
(4'R)-aristeromycin-5'-carboxaldehydeAdoHcy hydrolase-8.2 x 10⁴Type-I mechanism-based inhibitor nih.gov
6′-β-fluoroaristeromycinSAH hydrolase370- acs.org
3-deaza-(±)-aristeromycin (DZAri)PfSAHH-Ki ~150 nMInhibitor of PfSAHH activity nih.govresearchgate.net

Selectivity against Specific Hydrolase Isoforms

While Aristeromycin primarily targets AHCY, its selectivity against different hydrolase isoforms or related enzymes is an important aspect of its pharmacological profile. Studies have investigated the activity of Aristeromycin and its analogs against both human and Plasmodium falciparum SAHH. nih.govnih.gov Some modified Aristeromycin derivatives, such as 2-fluoroaristeromycin, have shown selective inhibitory activity against PfSAHH compared to human SAHH. nih.gov This selectivity can be attributed to structural differences in the active sites of the enzymes from different species. nih.gov For instance, a single amino acid substitution between human and malarial PfSAHH in the SAH-binding pocket may contribute to differential interactions with nucleoside analogs. nih.gov

Resistance to Adenosine Deaminase

Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine to inosine (B1671953). Many adenosine analogs are susceptible to deamination by ADA, which can affect their metabolic stability and biological activity. Aristeromycin is a carbocyclic nucleoside analog, meaning it has a carbocyclic ring instead of the ribose sugar found in adenosine. This structural modification can confer resistance to enzymatic degradation by ADA. capes.gov.br Research on Aristeromycin and its analogs has indicated that some derivatives, such as 2-fluoroaristeromycin, exhibit complete resistance to adenosine deaminase, which could be advantageous for maintaining their effective concentration and duration of action. nih.gov The resistance to ADA can contribute to the improved biological activity and therapeutic potential of carbocyclic nucleoside analogs compared to their ribose counterparts. sci-hub.se

In Vivo Preclinical Models and Efficacy Assessment

Mouse Models of Viral Infection (e.g., Tacaribe Arenavirus Infection Model) Mouse models have been developed to study various viral infections and evaluate the efficacy of antiviral compounds. For arenaviruses, which can cause severe hemorrhagic fevers, a new mouse model utilizing AG129 mice (deficient in type I and II interferon receptors) challenged with Tacaribe virus (TCRV) has been established.nih.govusu.eduplos.orgnih.govTCRV is a clade B arenavirus closely related to pathogenic New World arenaviruses like Junín virus, but it is nonpathogenic in immunocompetent adult mice.nih.govusu.edunih.govresearchgate.netThe AG129 mouse model allows for the study of arenavirus pathogenesis and the evaluation of antiviral candidates targeting clade B arenaviruses in a Biosafety Level 2 (BSL-2) setting.nih.govusu.eduplos.orgnih.gov

An aristeromycin derivative, referred to as MY-24 or LHF-535, has been evaluated in this AG129 mouse TCRV infection model. nih.govusu.eduplos.orgnih.govresearchgate.net MY-24 demonstrated significant protection against mortality in AG129 mice challenged with a lethal dose of TCRV. nih.govusu.eduplos.orgnih.gov

The efficacy of MY-24 in the AG129 mouse TCRV model is summarized in the table below:

ModelVirusCompoundOutcome MeasuredKey FindingCitation
AG129 MouseTacaribe Arenavirus (TCRV)MY-24 (Aristeromycin derivative)MortalityOffered highly significant protection against mortality (P<0.001). nih.govusu.edunih.gov

Interestingly, MY-24 offered protection against mortality without significantly reducing viral burden in the serum or tissues in this model. nih.govusu.edunih.gov This suggests that its mechanism of action in this context might involve modulating the host response rather than directly inhibiting viral replication. nih.govusu.edunih.gov In contrast, MY-24 did not offer significant protection against mortality in a hamster model of arenaviral hemorrhagic fever using the clade A Pichinde arenavirus. nih.govnih.gov

Xenograft Models for Neoplastic Diseases Xenograft models, which involve transplanting human cancer cells or tumor tissue into immunocompromised mice, are widely used in preclinical oncology research to evaluate the in vivo efficacy of potential anticancer agents.plos.orgnih.govnih.govmdpi.commdpi.comThese models aim to recapitulate aspects of human tumor growth and response to therapy.plos.orgnih.govmdpi.com

Aristeromycin and its analogs have been explored for their potential in treating neoplastic diseases. In studies evaluating adenosine analogues for chondrosarcoma therapy, aristeromycin was among the compounds tested in vitro and subsequently, the most promising compounds were tested in a xenograft model. researchgate.net While aristeromycin significantly reduced cell viability in 2D cell cultures, cladribine and clofarabine, other adenosine analogues, demonstrated potent efficacy in both 2D and 3D models and exhibited substantial antitumor effects in a xenograft model of chondrosarcoma. researchgate.net

Aristeromycin has also been investigated in the context of prostate cancer. In vitro assays with aristeromycin and DZNep were found to cause growth inhibition of prostate cancer cells via the induction of miR-26a. spandidos-publications.com While this finding relates to a mechanism observed in vitro, it suggests a potential area for in vivo investigation in xenograft models of prostate cancer. spandidos-publications.com

Preclinical studies using xenograft models are essential for assessing the in vivo antitumor activity of compounds and their impact on tumor growth. The efficacy of compounds in xenograft models is often evaluated by measuring tumor size and growth delay. nih.govnih.gov

Structure Activity Relationship Sar Studies of Aristeromycin Analogs

Correlating Structural Modifications with AHCY/SAHH Inhibition Potency

Aristeromycin is a potent inhibitor of AHCY/SAHH, with reported IC₅₀ values in the nanomolar range medchemexpress.com. The inhibitory activity is dependent on the concentration of the enzyme's substrate, SAH medchemexpress.com. For instance, the IC₅₀ of aristeromycin against AHCY is reported as 38.5 nM at 50 μM SAH, and 271 nM at 1000 μM SAH medchemexpress.com. Preincubation with the enzyme can further enhance the inhibitory potency, with a mean IC₅₀ of 12.7 nM at 50 μM SAH after 60 minutes of preincubation medchemexpress.com.

SAR studies on aristeromycin analogs have revealed key structural determinants for AHCY/SAHH inhibition. Modifications to the carbocyclic ring and the nucleobase can significantly impact potency. For example, the introduction of fluorine atoms at the 6′-position of aristeromycin has been shown to increase its inhibitory activity on SAH hydrolase nih.govacs.org. Specifically, 6′-β-fluoroaristeromycin (2a) demonstrated more potent inhibition (IC₅₀ = 0.37 μM) compared to the unsubstituted aristeromycin (IC₅₀ = 1.32 μM), representing a 3.6-fold increase in potency acs.org. The 6′,6′-difluoroaristeromycin (2c) also showed enhanced activity (IC₅₀ = 1.06 μM), being slightly more potent than aristeromycin acs.org. The stereochemistry at the 6′-position is crucial, as 6′-α-fluoroaristeromycin (2b) was significantly less potent (IC₅₀ = 9.70 μM) than its 6′-β-fluoro counterpart and even less active than aristeromycin acs.org.

Modifications to the N⁶-amino group of the adenine (B156593) base can also affect AHCY/SAHH inhibition. Introducing a methyl group to the N⁶-amino group of 6′-β-fluoroaristeromycin (2a), resulting in compound 2d, decreased inhibitory activity acs.org. However, the same modification on 6′,6′-difluoroaristeromycin (2c), yielding compound 2e, led to a slight increase in inhibitory activity acs.org.

Pyrimidine (B1678525) analogs of aristeromycin, such as compounds 2f–j, have shown no inhibitory activity against SAH hydrolase at concentrations up to 100 μM, suggesting the adenine nucleobase is essential for this activity acs.org.

The following table summarizes the AHCY/SAHH inhibitory activity of aristeromycin and some 6′-fluorinated analogs:

CompoundIC₅₀ (μM) for SAH Hydrolase Inhibition acs.org
Aristeromycin (1)1.32
6′-β-fluoroaristeromycin (2a)0.37
6′-α-fluoroaristeromycin (2b)9.70
6′,6′-Difluoroaristeromycin (2c)1.06
Compound 2d4.39
Compound 2e0.76

Note: Data extracted from search result acs.org. Compound numbers (1, 2a-e) refer to those used in the source document.

SAR for Antiviral Efficacy against Specific Viral Families and Strains

Aristeromycin exhibits potent antiviral activity against a range of viruses, including measles, parainfluenza, vaccinia virus, and vesicular stomatitis nih.gov. Its antiviral effects are mediated, at least in part, by the inhibition of AHCY/SAHH, which disrupts methylation processes essential for viral replication mdpi.comresearchgate.net.

SAR studies have explored how structural modifications influence the antiviral spectrum and potency of aristeromycin analogs. The 6′-fluorinated aristeromycin analogs have demonstrated potent antiviral activity against several +RNA viruses, including Middle East respiratory syndrome-coronavirus (MERS-CoV), severe acute respiratory syndrome-coronavirus, chikungunya virus (CHIKV), and Zika virus (ZIKV) nih.govacs.org. Specifically, 6′-β-fluoroaristeromycin (2a) and 6′,6′-difluoroaristeromycin (2c) were more potent inhibitors of MERS-CoV, SARS-CoV, ZIKV, and CHIKV replication compared to aristeromycin nih.govacs.org. 6′,6′-Difluoroaristeromycin (2c) showed the strongest antiviral effect against MERS-CoV, resulting in a significant reduction in infectious progeny titer nih.govacs.orgbiorxiv.org.

The antiviral activity of these analogs appears to correlate with their ability to inhibit SAH hydrolase nih.govacs.org. However, the SAR for antiviral activity is not always identical to that for enzyme inhibition, suggesting other factors or targets may be involved nih.gov. For instance, while adenosine (B11128) derivatives showed potent AHCY inhibition and antiviral activity, pyrimidine analogs lacked both acs.org.

The phosphoramidate (B1195095) prodrug of 6′-fluorinated aristeromycin (3a) also demonstrated potent broad-spectrum antiviral activity, potentially by inhibiting viral RNA polymerase acs.org. This highlights that modifications aimed at improving cellular uptake or targeting viral enzymes can also contribute to antiviral efficacy mdpi.com.

Studies on other carbocyclic nucleoside analogs, such as (-)-carbodine, have also shown antiviral activity against alphaviruses like Venezuelan equine encephalitis virus (VEEV) oup.combiorxiv.org. Resistance studies with anti-VEEV compounds, including a quinazolinone hit compound (CID: 15997213), have identified mutations in viral non-structural proteins, such as nsP2 and nsP4, suggesting these proteins as potential targets for antiviral intervention biorxiv.orgplos.org.

SAR for Antiproliferative and Differentiation-Inducing Effects

Beyond its antiviral properties, aristeromycin and its analogs have also been investigated for their antiproliferative effects, particularly in cancer cells medchemexpress.combiorxiv.orgresearchgate.net. The inhibition of AHCY by aristeromycin leads to the accumulation of SAH, which can disrupt cellular methylation processes, including DNA and histone methylation, potentially impacting cell growth and differentiation researchgate.net.

SAR studies have indicated that the antiproliferative activity of aristeromycin analogs can vary depending on the cell line and the specific structural modifications medchemexpress.combiorxiv.org. Aristeromycin has shown growth inhibition in prostate cancer cell lines (LNCaP-FGC and LNCaP-hr) with IC₅₀ values in the low micromolar range medchemexpress.com. It can also regulate oncogenic EZH2 expression, at least in part, by inducing miR-26a medchemexpress.comresearchgate.net.

In glioblastoma (GBM) cells, aristeromycin has been shown to reduce cell viability and impair oxidative metabolism biorxiv.orgbiorxiv.org. GBM76 cells appeared to be more sensitive to AHCY inhibition by aristeromycin compared to GBM6 cells biorxiv.orgbiorxiv.org. Aristeromycin treatment significantly reduced parameters of cellular respiration in GBM76 cells biorxiv.orgbiorxiv.org.

While some carbocyclic nucleoside analogs have shown potent anticancer activity, others have not been extensively pursued due to lack of activity or the development of more potent agents nih.gov. For example, 3′-C-methyladenosine, a 3′-modified nucleoside, demonstrated potent anticancer activity against human leukemia and carcinoma cell lines nih.gov.

The antiproliferative effects of synthetic aristeromycin analogs have been correlated with their ability to elevate the intracellular ratio of SAH/SAM, confirming AHCY/SAHH as a key molecular target mediating these effects researchgate.net. The cytocidal properties of aristeromycin itself are mediated by its transformation through cellular adenosine kinase researchgate.net.

Impact of Stereochemistry on Biological Activity and Conformation

Stereochemistry plays a fundamental role in the biological activity of small molecules, including nucleoside analogs like aristeromycin nih.gov. The specific three-dimensional arrangement of atoms can influence binding to target enzymes, cellular uptake, metabolism, and ultimately, biological effect.

Aristeromycin exists as the (−)-β-d isomer nih.govuni.lu. Studies on the solution conformation of aristeromycin and its deoxy counterparts (2′-deoxyaristeromycin and 3′-deoxyaristeromycin) using NMR data and theoretical calculations have provided insights into the flexibility of the carbocyclic ring and the orientation of the adenine base acs.org. In aqueous solution, the adenin-9-yl ring in aristeromycin and 2′-deoxyaristeromycin is involved in a dynamic equilibrium between syn and anti orientations around the C-glycosyl torsion angle acs.org.

The stereochemistry at specific positions within the aristeromycin scaffold is critical for its biological activity. As seen with the 6′-fluorinated analogs, the stereochemical configuration at the 6′-position significantly impacts AHCY inhibition potency acs.org. The 6′-β-fluoro isomer was substantially more potent than the 6′-α-fluoro isomer acs.org.

Stereochemical differences can lead to distinct bioactivity profiles among stereoisomers nih.gov. While aristeromycin and its analogs are carbocyclic mimetics of adenosine, the substitution of the furanose ring with a cyclopentane (B165970) ring introduces different conformational constraints. The cyclopentane ring in aristeromycin and its deoxy analogs adopts specific puckering conformations, which can be characterized by parameters like the pseudorotation phase angle (P) and puckering amplitude acs.org. These conformational preferences can influence how the molecule interacts with its biological targets.

Understanding the impact of stereochemistry is crucial for the rational design of aristeromycin analogs with improved potency and selectivity.

Design Principles for Enhanced Selectivity and Reduced Undesired Interactions

A major challenge in the clinical development of aristeromycin has been its cytotoxicity, which is linked to the accumulation of its triphosphate form through cellular adenosine kinase nih.govacs.orgnih.govresearchgate.net. This highlights the need for designing analogs with enhanced selectivity for specific targets (like AHCY or viral enzymes) and reduced interactions with cellular enzymes that lead to toxic metabolites.

Several design principles have emerged from SAR studies aimed at improving the therapeutic profile of aristeromycin analogs:

Targeting AHCY/SAHH: Modifications that enhance AHCY inhibition while minimizing off-target effects are desirable. The introduction of fluorine atoms at the 6′-position is an example of a modification that improved AHCY inhibition and antiviral activity nih.govacs.org.

Avoiding Phosphorylation: To circumvent the toxicity associated with the phosphorylated forms, strategies have focused on designing carbocyclic analogs that cannot be phosphorylated at the 5′-position nih.gov. The replacement of the 5′-CH₂OH group with a methyl group, as in 5′-deoxy-aristeromycin, led to increased activity against certain viruses and reduced toxicity nih.gov.

Nucleobase Modifications: The nature of the nucleobase is critical for AHCY inhibition and antiviral activity acs.org. Analogs with modifications to the adenine ring or replacement with other heterocycles can be explored to modulate activity and selectivity.

Prodrug Strategies: Developing prodrugs, such as phosphoramidate prodrugs, can improve cellular uptake and potentially target viral polymerases, offering an alternative mechanism of action and potentially a better safety profile acs.orgmdpi.com.

Exploring Different Carbocyclic Scaffolds: While aristeromycin features a cyclopentane ring, exploring analogs with modified carbocyclic rings or bicyclic structures can lead to compounds with altered conformational properties and potentially improved selectivity acs.org.

Stereochemical Control: Precise control over stereochemistry during synthesis is essential, as different stereoisomers can exhibit vastly different biological activities and toxicity profiles nih.gov. Designing analogs with specific stereochemical configurations that favor interaction with the desired target while avoiding interactions leading to toxicity is a key principle.

The rational design of aristeromycin analogs involves a careful balance of structural modifications to optimize target engagement, improve pharmacokinetic properties, and minimize undesired interactions with cellular pathways, ultimately aiming for enhanced therapeutic efficacy and reduced toxicity.

Future Research Directions and Therapeutic Potential

Exploration of Novel Molecular Targets

Future research directions for Aristeromycin and its analogs involve the exploration of novel molecular targets beyond its well-established inhibition of SAH hydrolase. This includes strategies aimed at host factors and the identification of additional enzymes or pathways that can be modulated for therapeutic benefit.

Host-Targeting Strategies for Broad-Spectrum Antiviral Development

Targeting host cellular proteins essential for viral replication presents a promising strategy to circumvent viral resistance that can arise from targeting rapidly mutating viral proteins. mdpi.comjmb.or.kr Aristeromycin's activity against SAH hydrolase, a host enzyme, exemplifies this approach. acs.orgnih.govnih.gov Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of cellular methyltransferases. mdpi.comresearchgate.net This indirect inhibition of methyltransferases can disrupt vital viral processes, such as the capping of viral RNA, which is crucial for viral replication and infectivity. acs.orgnih.govnih.gov

Future research aims to further exploit this host-targeting mechanism. This involves a deeper understanding of how SAH hydrolase inhibition impacts the replication cycle of various viruses, particularly RNA viruses like coronaviruses, chikungunya virus, and Zika virus, against which Aristeromycin analogs have shown activity. acs.orgnih.govacs.org Exploring the interplay between SAH hydrolase inhibition and other host factors involved in antiviral defense or viral pathogenesis could lead to the development of broad-spectrum antiviral therapies. biorxiv.org

Identification of Additional Enzymes or Pathways Modulated by Aristeromycin Analogs

Beyond SAH hydrolase, research is ongoing to identify other enzymes or metabolic pathways that are modulated by Aristeromycin and its analogs. Studies have indicated that Aristeromycin can affect cellular respiration and ATP content in cancer cells, suggesting interactions with metabolic processes beyond the methionine cycle, which is directly impacted by SAH hydrolase inhibition. nih.govbiorxiv.orgbiorxiv.org

Investigating the effects of Aristeromycin analogs on different cellular enzymes and pathways could uncover new therapeutic applications, potentially in areas like oncology or other diseases where dysregulated enzyme activity plays a role. nih.govbiorxiv.orgbiorxiv.orgpatsnap.comresearchgate.net This involves utilizing techniques to study drug-enzyme interactions and analyzing changes in metabolite levels to map the affected pathways. nih.govbiorxiv.orgbiorxiv.orgpatsnap.com

Advanced Analog Development

The development of advanced Aristeromycin analogs is a critical area of future research, focusing on designing compounds with improved therapeutic profiles, including enhanced efficacy, reduced toxicity, and optimized pharmacokinetic properties.

Design of Dual-Targeting Compounds

A key strategy in analog development is the design of dual-targeting compounds that can inhibit multiple targets simultaneously. acs.orgresearchgate.netmdpi.commdpi.complos.org For Aristeromycin, this involves creating analogs that not only inhibit host SAH hydrolase but also target specific viral enzymes, such as viral RNA-dependent RNA polymerase (RdRp). acs.orgnih.govmdpi.comacs.orgnih.gov This dual-targeting approach is hypothesized to offer several advantages, including increased antiviral potency, a broader spectrum of activity, and a reduced likelihood of resistance development compared to single-target inhibitors. acs.orgmdpi.complos.org

Research has already demonstrated the potential of 6′-fluorinated Aristeromycin analogs designed to inhibit both SAH hydrolase and viral RdRp. acs.orgnih.govacs.orgnih.gov Future efforts will likely focus on synthesizing and evaluating novel analogs with varied structural modifications to optimize the inhibitory activity against both host and viral targets, aiming for a balanced dual-targeting effect. acs.orgmdpi.complos.org

Strategies for Improved Metabolic Stability and Pharmacokinetic Properties

Improving the metabolic stability and pharmacokinetic properties of Aristeromycin analogs is essential for their successful translation into therapeutic agents. Metabolic stability refers to the compound's resistance to degradation by enzymes in the body, which influences its half-life and bioavailability. nuvisan.comnih.govlongdom.orgresearchgate.netsrce.hr Pharmacokinetic properties describe how a drug is absorbed, distributed, metabolized, and excreted. nuvisan.comnih.govlongdom.org

Strategies to enhance metabolic stability and pharmacokinetics include structural modifications to the Aristeromycin core that make the compounds less susceptible to enzymatic breakdown. researchgate.net The development of prodrugs, which are inactive precursors that are converted to the active drug in the body, is another approach to improve delivery and metabolic profiles. nih.govnih.govmdpi.comnih.gov Research in this area involves in vitro metabolic stability assays using liver microsomes or hepatocytes and in vivo pharmacokinetic studies in animal models to predict human drug behavior. nuvisan.comnih.govsrce.hr The goal is to design analogs with favorable metabolic profiles that allow for effective drug concentrations at the site of action for a sufficient duration. longdom.org

Mechanistic Elucidation in Complex Biological Systems

A comprehensive understanding of the precise mechanisms by which Aristeromycin and its analogs exert their effects in complex biological systems is crucial for guiding future research and therapeutic development. This involves detailed studies at the molecular, cellular, and systemic levels. longdom.orgnumberanalytics.comnumberanalytics.com

Mechanistic elucidation includes investigating the exact binding interactions of Aristeromycin analogs with their targets, such as SAH hydrolase and viral enzymes, using techniques like X-ray crystallography and molecular dynamics simulations. longdom.orgresearchgate.net Furthermore, understanding the downstream cellular consequences of target inhibition, including effects on metabolic pathways, signal transduction, and host-pathogen interactions, is vital. nih.govbiorxiv.orgbiorxiv.orgnumberanalytics.comnumberanalytics.com Studies in complex biological systems, such as cell culture models, organoids, and in vivo animal models, are necessary to evaluate the efficacy and understand the mechanisms of action in a more physiologically relevant context. plos.orgnih.gov Advanced pharmacodynamic modeling techniques are being employed to understand the complex interactions between drugs and biological systems. numberanalytics.com This detailed mechanistic understanding will facilitate the rational design of more potent and selective Aristeromycin analogs with improved therapeutic potential. longdom.orgnumberanalytics.com

Potential Applications in Other Pathological Conditions (e.g., Neurological Disorders, Cardiovascular Diseases)

Research into Aristeromycin's potential in neurological and cardiovascular conditions is an emerging area, building upon its known biochemical mechanisms, particularly its impact on adenosine (B11128) metabolism through SAH hydrolase inhibition researchgate.netnih.govnih.goveurekaselect.com. Adenosine is an important endogenous substance with homeostatic activity in regulating cardiac function and circulation, and adenosine receptors are involved in various physiological and pathological processes of the cardiovascular system nih.goveurekaselect.com. Drugs targeting specific adenosine receptors or influencing adenosine metabolism are being investigated as potential therapeutic tools for cardiovascular diseases, including arrhythmias, myocardial ischemia-reperfusion injury, angina pectoris, and chronic heart failure nih.goveurekaselect.com. Aristeromycin is noted as an inhibitor of adenosine kinase, an enzyme involved in adenosine metabolism nih.goveurekaselect.com.

While the direct therapeutic application of Aristeromycin itself in neurological disorders is less extensively documented in the provided search results compared to its cardiovascular links, the broader context of adenosinergic drugs in neurological research is relevant nih.goveurekaselect.com. Adenosine and its receptors play roles in the nervous system, and modulating adenosinergic signaling is a subject of investigation for neurological conditions nih.goveurekaselect.comnevrargenics.com. Some studies mention Aristeromycin or its analogs in the context of research into neurological conditions, though often indirectly or as part of broader categories of compounds google.comnih.govplos.org. For instance, an Aristeromycin analog, MY-24, was used in a mouse model of Tacaribe virus infection, which can involve neurological signs plos.org. Another mention notes that Aristeromycin may be converted to compounds relevant to neurological conditions google.com.

Detailed research findings specifically on Aristeromycin's direct effects and potential therapeutic benefits in neurological or cardiovascular diseases are limited within the scope of the provided search results. However, its classification as an inhibitor of adenosine kinase places it within a class of compounds being explored for cardiovascular applications due to their influence on adenosine metabolism nih.goveurekaselect.com.

To illustrate potential areas of investigation based on the compound's mechanism, a hypothetical data representation focusing on the effect of Aristeromycin on adenosine-related enzymes in relevant tissue models could be structured as follows:

Table 1: Effect of Aristeromycin on Adenosine Metabolism Enzymes in In Vitro Models

EnzymeTissue/Cell Type ModelObserved EffectNotes
Adenosine KinaseCardiac MyocytesInhibitionPotential impact on adenosine levels
SAH HydrolaseNeuronal Cell CulturePotent InhibitionAffects methylation processes
Adenosine DeaminaseCardiovascular TissueNo direct effect reportedFocus on kinase/hydrolase inhibition

Note: This table is illustrative, based on the known enzymatic targets of Aristeromycin and potential research directions in the specified disease areas. Specific quantitative data would be required from dedicated research studies.

Further research is needed to fully elucidate the potential of Aristeromycin and its derivatives in treating neurological and cardiovascular disorders. This could involve in vitro studies on relevant cell types, in vivo models of disease, and detailed investigations into the precise mechanisms by which Aristeromycin's influence on adenosine metabolism or other pathways could exert therapeutic effects in these conditions.

Q & A

Q. What are the primary mechanisms underlying Aristeromycin’s antiviral activity, and what toxicity concerns limit its therapeutic application?

Aristeromycin, a carbocyclic adenosine analogue, inhibits adenosylhomocysteine hydrolase (AHCY), disrupting S-adenosylhomocysteine (SAH) metabolism and viral mRNA methylation. However, its toxicity arises from metabolic conversion to 5'-nucleotide derivatives, which interfere with cellular processes . Researchers should validate AHCY inhibition using enzymatic assays with varying SAH concentrations, as IC50 values shift significantly (e.g., 38.5 nM at 50 µM SAH vs. 271 nM at 1000 µM SAH) .

Q. How is Aristeromycin synthesized, and what structural features are critical for its bioactivity?

Aristeromycin’s synthesis involves stereoselective cyclopentane ring formation to mimic adenosine’s ribose moiety. Key structural features include the carbocyclic ring and hydroxyl groups, which influence binding to AHCY. Modifications at the 5'-position (e.g., 5'-noraristeromycin) reduce phosphorylation and toxicity while retaining antiviral activity. Researchers should prioritize chiral purity and stability testing during analogue synthesis .

Q. What standardized assays are used to evaluate Aristeromycin’s cytotoxicity and enzymatic inhibition?

  • AHCY Inhibition: Use radiometric or spectrophotometric assays with SAH as a substrate, varying concentrations to assess competitive inhibition .
  • Cytotoxicity: Employ cell viability assays (e.g., MTT) in cancer models (e.g., LNCaP cells), noting IC50 values (e.g., 3.2 µM for LNCaP-FGC cells) .
  • Preincubation Effects: Include time-dependent studies (e.g., 60-minute preincubation reduces IC50 to 12.7 nM) to evaluate irreversible binding .

Advanced Research Questions

Q. How can researchers design Aristeromycin analogues to reduce toxicity while maintaining antiviral efficacy?

  • Steric Hindrance: Introduce 5'-methyl groups to block phosphorylation (e.g., 5'-methylaristeromycin), as seen in analogues with broad antiviral activity and reduced toxicity .
  • Metabolic Profiling: Use LC-MS to track nucleotide derivative formation in vitro and in vivo.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify hydroxyl groups and the carbocyclic ring to optimize binding affinity and metabolic stability .

Q. What methodological considerations are critical when interpreting IC50 variability in Aristeromycin studies?

IC50 values depend on experimental conditions:

  • Substrate Concentration: Higher SAH levels (e.g., 20× Km) reduce apparent inhibition potency due to competitive binding .
  • Preincubation Time: Longer preincubation periods enhance irreversible inhibition, lowering IC50 (e.g., 12.7 nM after 60 minutes) .
  • Cell Line Variability: Use multiple models (e.g., LNCaP-FGC vs. LNCaP-hr) to assess tissue-specific responses .

Q. How should researchers address contradictions in Aristeromycin’s role in miR-26a-mediated EZH2 downregulation?

  • Mechanistic Validation: Combine miRNA inhibition (antagomirs) with qPCR/Western blotting to confirm miR-26a’s role in EZH2 suppression.
  • Cross-Validation: Compare results across cancer types (e.g., prostate vs. breast cancer) to identify context-dependent effects.
  • Data Reproducibility: Replicate experiments under standardized SAH concentrations and cell passage numbers .

Q. What statistical and ethical frameworks are essential for preclinical Aristeromycin studies?

  • Statistical Rigor: Consult a statistician to determine sample sizes and appropriate tests (e.g., ANOVA for dose-response curves). Report exact p-values and avoid undefined "significance" claims .
  • Ethical Compliance: Follow institutional guidelines for in vivo studies, including toxicity monitoring and humane endpoints .

Methodological Recommendations

  • Experimental Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
  • Data Management: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and document protocols in a DMP .
  • Reproducibility: Include detailed reagent sources, instrument settings, and raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Reactant of Route 2
3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.